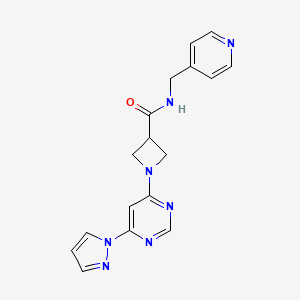

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide

Description

Propriétés

IUPAC Name |

1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7O/c25-17(19-9-13-2-5-18-6-3-13)14-10-23(11-14)15-8-16(21-12-20-15)24-7-1-4-22-24/h1-8,12,14H,9-11H2,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWXCNRAYONSDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 349.398 g/mol. The structure includes a pyrazole ring, a pyrimidine ring, and an azetidine moiety, which contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have been tested against various bacterial strains, including E. coli and Staphylococcus aureus, demonstrating promising inhibitory effects. The compound's structural features may enhance its binding affinity to microbial targets, leading to effective inhibition of growth.

Antitumor Activity

Pyrazole-based compounds have been extensively studied for their antitumor properties. Research has shown that derivatives can inhibit key pathways involved in tumor progression. In particular, the compound's ability to interact with protein kinases makes it a candidate for targeting cancer cells. For example, studies have highlighted its potential as an inhibitor of BRAF(V600E), a common mutation in melanoma .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property suggests that the compound may be beneficial in treating inflammatory diseases.

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, such as kinases.

- Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular responses.

- Cell Cycle Regulation : By affecting cell cycle proteins, the compound may induce apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazole derivatives against Mycobacterium tuberculosis (MTB). The results indicated that compounds with similar structures showed IC50 values ranging from 1.35 to 2.18 µM against MTB H37Ra, suggesting strong potential for further development as anti-tubercular agents .

Study 2: Antitumor Activity

In vitro studies on breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that certain pyrazole derivatives exhibited significant cytotoxic effects. The combination of these compounds with standard chemotherapeutics like doxorubicin showed enhanced efficacy, indicating a possible synergistic effect .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide | Structure | Kinase inhibition |

| 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-methylpiperazine-1-carboxamide | Structure | Antitumor activity |

| 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-benzylpiperazine-1-carboxamide | Structure | Antimicrobial effects |

Q & A

Q. Methodology :

- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) due to structural similarity to pyrimidine-based kinase inhibitors .

- Cellular thermal shift assay (CETSA) : Identify target engagement by monitoring protein thermal stability shifts in cell lysates .

- RNA-seq/proteomics : Compare gene/protein expression profiles in treated vs. untreated cells to infer pathway modulation .

Note : Prioritize targets implicated in inflammation (e.g., JAK/STAT) or proliferation (e.g., MAPK) based on related analogs .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound?

Q. SAR workflow :

- Substituent variation : Modify the pyridin-4-ylmethyl group (e.g., replace with thiazole or oxadiazole) to assess impact on potency .

- Bioisosteric replacement : Substitute the pyrimidine ring with triazine or pyridine to evaluate binding affinity changes .

- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to align active/inactive analogs and identify critical hydrogen-bond acceptors (e.g., pyrimidine N1) .

Validation : Test derivatives in functional assays (e.g., IC₅₀ in enzyme inhibition) .

Advanced: How should researchers address contradictions in reported biological activity data?

Case example : If one study reports anti-proliferative activity (IC₅₀ = 1 μM) while another shows no effect:

- Replicate conditions : Ensure identical cell lines (e.g., HepG2 vs. HeLa), serum concentrations, and exposure times .

- Assay interference : Rule out false positives via counterscreens (e.g., luciferase inhibition assay for ATP-dependent systems) .

- Metabolic stability : Compare results in presence/absence of CYP450 inhibitors (e.g., 1-aminobenzotriazole) to assess prodrug activation .

Advanced: What analytical challenges arise in purity assessment, and how are they resolved?

Q. Challenges :

- Co-eluting impurities : Similar-polarity byproducts (e.g., des-pyrazole analog) may co-elute in HPLC .

Solutions : - Orthogonal methods : Combine reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) with HILIC for polar impurities .

- NMR quantification : Use qNMR with maleic acid as an internal standard for absolute purity determination .

Advanced: What mechanistic studies are recommended to elucidate its mode of action?

Q. Approaches :

- Crystallography : Co-crystallize with putative targets (e.g., JAK2) to resolve binding interactions .

- Mutagenesis : Introduce point mutations (e.g., kinase gatekeeper residues) to validate binding pockets .

- Metabolomics : Track changes in ATP/ADP ratios or NAD+/NADH levels to infer metabolic pathway disruption .

Advanced: How can multi-step synthesis be optimized for scalability?

Q. Optimization strategies :

- Flow chemistry : Implement continuous-flow reactors for azetidine ring formation to enhance heat transfer and reduce reaction time .

- Catalyst screening : Test Pd/XPhos systems for Suzuki-Miyaura couplings (if applicable) to improve pyrimidine functionalization yields .

- Design of Experiments (DoE) : Use software like JMP to model variables (temperature, solvent ratio) and maximize yield .

Advanced: What are the stability considerations under physiological conditions?

Q. Key assays :

- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via LCMS (e.g., hydrolysis at pH < 3) .

- Plasma stability : Assess compound half-life in human plasma (37°C, 1–24 hrs) to predict in vivo bioavailability .

- Light sensitivity : Conduct ICH Q1B photostability testing to determine storage requirements (e.g., amber vials) .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.